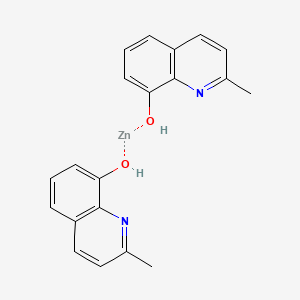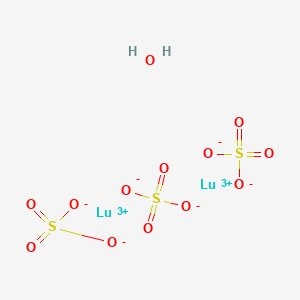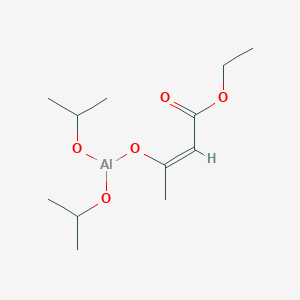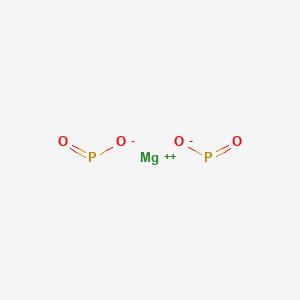
Reineckate d'ammonium monohydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ammonium reineckate and its derivatives involves interactions with nitrogenous organic bases. The basicity of these compounds and the pH of the reaction media significantly influence the formation of reineckate complexes. For instance, the synthesis and structure analysis of ammonium sesquicarbonate monohydrate showcases a method involving the reaction of hexamethyldisilazane with carbon dioxide in the presence of water, determined through X-ray crystal structure analysis (Margraf et al., 2003).
Molecular Structure Analysis
The molecular structure of ammonium reineckate and its derivatives is elucidated through various analytical techniques, including X-ray diffraction. These analyses reveal detailed structural information, such as crystal systems, space groups, and molecular dimensions, providing insight into the compound's molecular arrangement and stability.
Chemical Reactions and Properties
Ammonium reineckate participates in chemical reactions that result in the formation of complexes with various organic and inorganic compounds. The interaction mechanisms depend on factors like the compound's basicity and the reaction media's pH. These reactions are pivotal for the quantitative separation and identification of nitrogenous organic bases (Kum, 1961).
Applications De Recherche Scientifique
Réactif de précipitation
Le sel de Reinecke est utilisé comme réactif de précipitation pour la précipitation de composés basiques {svg_1}. Ceci est particulièrement utile dans l'isolement et la purification de divers composés en recherche chimique.
Formation de complexes
Il est utilisé dans la formation de complexes avec des amines, des acides aminés et des alcaloïdes {svg_2}. Ces complexes, connus sous le nom de complexes de reineckate, peuvent être utilisés dans diverses techniques analytiques.
Détermination spectrophotométrique
Le sel de Reinecke est utilisé dans la détermination spectrophotométrique de certains composés {svg_3}. Par exemple, il est utilisé avec l'alizarine S pour la détermination de la promazine en formant un complexe d'association ionique {svg_4}.
Chimie analytique
Dans le domaine de la chimie analytique, il est utilisé en spectroscopie atomique et en chromatographie en phase gazeuse {svg_5}. Ces techniques sont essentielles pour l'identification et la quantification des substances chimiques.
Culture cellulaire et analyse
Il trouve son application dans la culture cellulaire et l'analyse {svg_6}. Ceci est crucial en recherche biologique, en particulier dans l'étude du comportement et du développement cellulaire.
Science des matériaux et ingénierie
En science des matériaux et en ingénierie, il est utilisé dans la bioimpression 3D et l'impression 3D {svg_7}. Ce sont des technologies de pointe avec des applications variées, allant de l'ingénierie tissulaire à la fabrication.
Génomique
Dans le domaine de la génomique, il est utilisé dans l'édition de gènes avancée, le clonage et l'expression, et la purification de l'ADN et de l'ARN {svg_8}. Ces techniques sont fondamentales pour la recherche génétique et la biotechnologie.
Fabrication pharmaceutique et biopharmaceutique
Il est utilisé dans la fabrication de produits biopharmaceutiques, y compris la fabrication de conjugués d'anticorps-médicaments et le développement et la fabrication d'ARNm {svg_9}. Ce sont des processus critiques dans la production de thérapies modernes.
Mécanisme D'action
Target of Action
Ammonium Reineckate Monohydrate, also known as Reinecke’s salt, primarily targets basic compounds such as amines, amino acids, and alkaloids . These compounds play crucial roles in various biological processes, including protein synthesis, neurotransmission, and cellular metabolism .
Mode of Action
The compound interacts with its targets by forming reineckate complexes . This interaction results in the precipitation of the target compounds, effectively isolating them from their environment .
Biochemical Pathways
The formation of reineckate complexes affects the biochemical pathways involving the target compounds. For instance, the precipitation of amino acids can impact protein synthesis, while the precipitation of amines can influence neurotransmission .
Pharmacokinetics
Given its use as a precipitation reagent, it is likely that its bioavailability is influenced by factors such as the concentration of the target compounds and the ph of the environment .
Result of Action
The primary molecular and cellular effect of Ammonium Reineckate Monohydrate’s action is the precipitation of target compounds. This can result in changes to cellular processes that depend on these compounds, such as protein synthesis in the case of amino acids .
Action Environment
Environmental factors, such as pH and the presence of other ions, can influence the action, efficacy, and stability of Ammonium Reineckate Monohydrate. For instance, the compound’s ability to precipitate target compounds can be affected by the pH of the environment, as this can influence the formation of reineckate complexes .
Safety and Hazards
Orientations Futures
Ammonium reineckate monohydrate has been used in the spectrophotometric determination of promazine along with alizarin S by the formation of the promazine ion-association complex . It has potential for further applications in analytical chemistry, particularly in the quantification of choline chloride in feed additives .
Analyse Biochimique
Biochemical Properties
Ammonium Reineckate Monohydrate is used as a precipitation reagent for the precipitation of basic compounds such as amines, amino acids, and alkaloids as their reineckate complexes . It interacts with these biomolecules, forming crystalline precipitates . The nature of these interactions is primarily ionic, involving the exchange of electrons between the ammonium reineckate monohydrate and the biomolecules .
Cellular Effects
Given its role in precipitating basic compounds, it may influence cellular function by interacting with amines, amino acids, and alkaloids within the cell . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ammonium Reineckate Monohydrate involves the formation of ion-association complexes with basic compounds . This process may lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade . Long-term effects on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available information on the effects of Ammonium Reineckate Monohydrate at different dosages in animal models .
Metabolic Pathways
Given its interactions with amines, amino acids, and alkaloids, it may be involved in the metabolism of these compounds .
Propriétés
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRCIGWICAQSQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CrN7OS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13573-17-6 |
Source


|
| Record name | Ammonium reineckate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIUM REINECKATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0WBQ89IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
